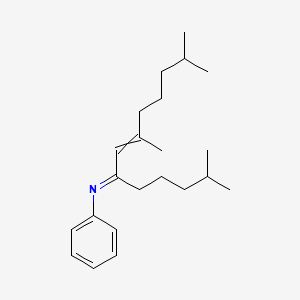
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group. Phosphinates are derivatives of phosphinic acids and are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is notable for its unique structure, which includes both ethyl and propoxypropyl groups attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate typically involves the reaction of ethyl phosphinate with alkenes or alkynes under thermal radical conditions. A common initiator for this reaction is azobisisobutyronitrile (AIBN), which facilitates the addition of ethyl phosphinate to the alkene or alkyne, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of phosphinates, including this compound, often employs catalytic processes. For example, palladium-catalyzed cross-coupling reactions are widely used to synthesize various phosphinate derivatives. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The ethyl and propoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antiviral agent.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Comparison
Ethyl ethyl(1-propoxyprop-1-en-2-yl)phosphinate is unique due to its specific combination of ethyl and propoxypropyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it more versatile in certain applications compared to simpler phosphinates like ethyl phosphinate or methyl phosphinate. For example, the presence of the propoxypropyl group can enhance the compound’s solubility and reactivity in organic solvents .
Properties
CAS No. |
60732-30-1 |
|---|---|
Molecular Formula |
C10H21O3P |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-[ethoxy(ethyl)phosphoryl]-1-propoxyprop-1-ene |
InChI |
InChI=1S/C10H21O3P/c1-5-8-12-9-10(4)14(11,7-3)13-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
ZSYUZOKFQFPMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC=C(C)P(=O)(CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


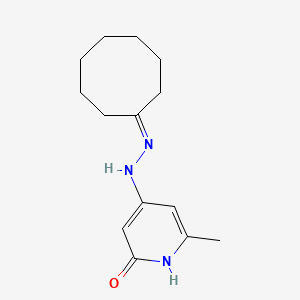
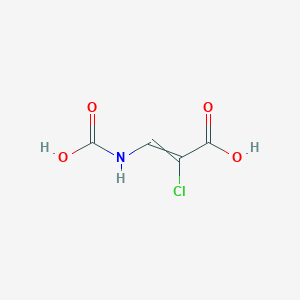
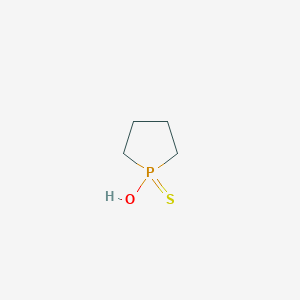
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
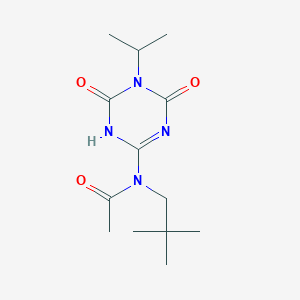
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
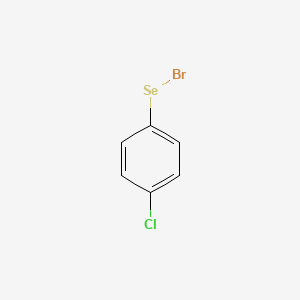
![5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14594294.png)

![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)
